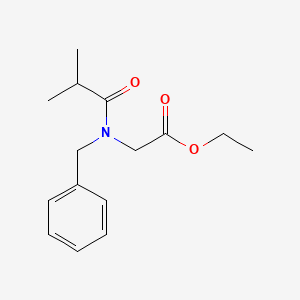
(Benzyl-isobutyryl-amino)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyl-isobutyryl-amino)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an isobutyryl group, an amino group, and an ethyl ester group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester typically involves the following steps:
-
Formation of Benzyl-isobutyryl-amino Intermediate:
Starting Materials: Benzylamine and isobutyryl chloride.
Reaction: Benzylamine reacts with isobutyryl chloride in the presence of a base such as triethylamine to form benzyl-isobutyryl-amino.
Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
-
Esterification:
Starting Materials: Benzyl-isobutyryl-amino and ethyl bromoacetate.
Reaction: The benzyl-isobutyryl-amino intermediate undergoes esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Conditions: The reaction is typically conducted in an aprotic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: (Benzyl-isobutyryl-amino)-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Drug Delivery: Potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed under physiological conditions.
Industry:
Materials Science: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, where the ester group is hydrolyzed to release the active drug. The benzyl and isobutyryl groups may interact with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
(Benzyl-amino)-acetic acid ethyl ester: Lacks the isobutyryl group, potentially altering its reactivity and applications.
(Isobutyryl-amino)-acetic acid ethyl ester: Lacks the benzyl group, which may affect its chemical properties and biological activity.
Uniqueness:
- The presence of both benzyl and isobutyryl groups in (Benzyl-isobutyryl-amino)-acetic acid ethyl ester provides a unique combination of reactivity and potential applications, distinguishing it from similar compounds.
This detailed overview of this compound highlights its synthesis, chemical behavior, and potential applications, making it a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 2-[benzyl(2-methylpropanoyl)amino]acetate |
InChI |
InChI=1S/C15H21NO3/c1-4-19-14(17)11-16(15(18)12(2)3)10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI Key |
FBZFGEBMGUSMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

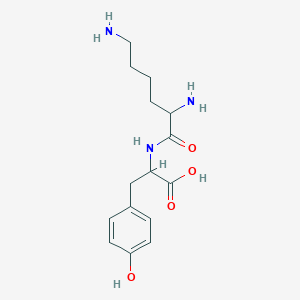
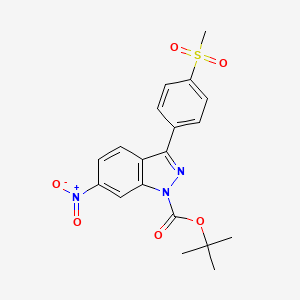
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)
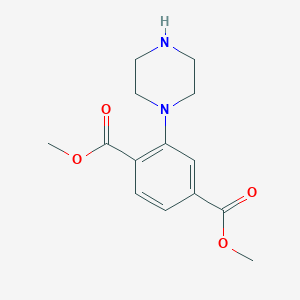
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
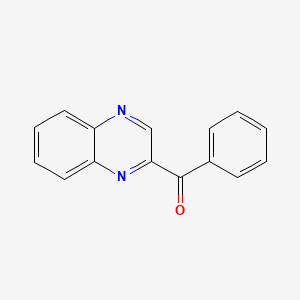
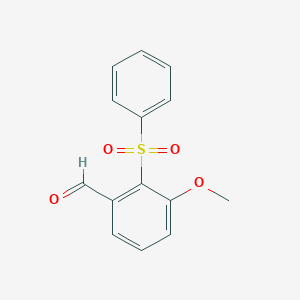
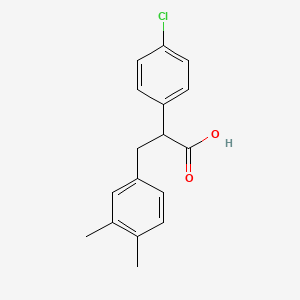
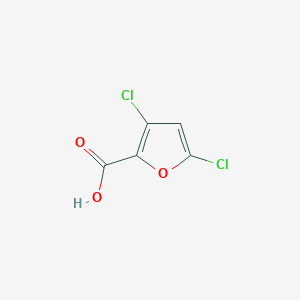
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

